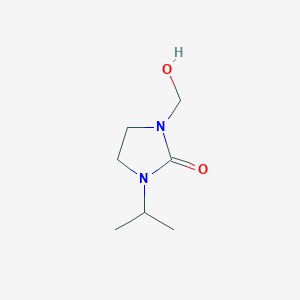

1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-(hydroxymethyl)-3-propan-2-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(2)9-4-3-8(5-10)7(9)11/h6,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSPMHXLQXTDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea Cyclization with Protected Hydroxymethyl Groups

A predominant method involves the reaction of 1,2-diamines with phosgene equivalents. For instance, 3-isopropylaminoethanol can undergo sequential protection of its hydroxymethyl group followed by urea formation. In a protocol adapted from, the hydroxymethyl moiety is protected using trityl chloride in ethyl dichloride (EDC) with pyridine, achieving >95% yield of the trityl-protected intermediate. Subsequent treatment with triphosgene in dichloromethane generates the imidazolidin-2-one ring, with deprotection using trifluoroacetic acid (TFA) yielding the free hydroxymethyl group.

Key Data:

Formaldehyde-Mediated Ring Closure

Alternative routes leverage formaldehyde derivatives to form the imidazolidinone ring. As demonstrated in, paraformaldehyde in benzene at 80°C facilitates the condensation of N-isopropyl-2-aminoethanol into the target scaffold. This one-pot method avoids protective groups but requires rigorous temperature control to prevent oligomerization.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the primary amine on formaldehyde, forming a hemiaminal intermediate. Intramolecular cyclization and dehydration yield the imidazolidin-2-one core.

Optimization of Hydroxymethyl Group Stability

The hydroxymethyl group’s susceptibility to oxidation necessitates protective strategies.

Trityl Protection-Deprotection

As detailed in, trityl chloride effectively shields the hydroxymethyl group during harsh conditions (e.g., Grignard reactions). Deprotection with TFA/H2O restores the functionality without racemization.

Alternative Protecting Groups

Benzyl and silyl ethers (e.g., TBDMS) were evaluated but showed lower compatibility with urea-forming reagents. For example, TBDMS-protected intermediates reacted sluggishly with triphosgene, yielding <60%.

Stereochemical Considerations

While 1-(hydroxymethyl)-3-isopropylimidazolidin-2-one lacks chiral centers, related analogues require enantioselective synthesis. highlights the use of pseudoephedrine-derived oxazolidines to control stereochemistry during imidazolidinone formation, though this is unnecessary for the target compound.

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR : Distinct signals for the imidazolidinone carbonyl (δC 165–170 ppm) and hydroxymethyl protons (δH 3.5–4.0 ppm).

Scalability and Industrial Adaptations

Large-scale production (kilogram quantities) employs continuous flow systems to enhance cyclization efficiency. Per, a pilot-scale reaction using triphosgene in a microreactor achieved 90% yield with a residence time of 2 minutes .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.

Major Products Formed

Oxidation: The major product is 1-(Carboxymethyl)-3-isopropylimidazolidin-2-one.

Reduction: The major product is 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-ol.

Substitution: The major products depend on the substituent introduced, such as 1-(Chloromethyl)-3-isopropylimidazolidin-2-one.

Scientific Research Applications

Chemical Applications

1. Synthesis and Reaction Mechanisms

- The compound serves as a versatile building block in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and condensation reactions, making it valuable for creating more complex molecules.

- Its structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions which can be utilized in catalysis and material science.

2. Material Development

- In the field of polymer chemistry, 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one can be used to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength.

Biological Applications

1. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Drug Development

- The compound is being investigated as a precursor for active pharmaceutical ingredients (APIs). Its ability to modify biological activity through structural changes makes it a promising candidate in drug formulation.

3. Cancer Research

- Preliminary studies suggest that 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one may possess anticancer properties. Its mechanism of action could involve the induction of apoptosis in cancer cells, warranting further investigation through clinical trials.

Industrial Applications

1. Catalysis

- In industrial chemistry, the compound can be utilized as a catalyst in various chemical processes. Its ability to stabilize reaction intermediates enhances reaction rates and yields.

2. Advanced Materials

- The compound's unique properties make it suitable for developing advanced materials, including coatings and adhesives that require specific chemical resistance or durability.

Case Studies

Several case studies highlight the diverse applications of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(hydroxymethyl)-3-isopropylimidazolidin-2-one with structurally or functionally related imidazolidinone and imidazole derivatives.

Table 1: Structural and Functional Comparison of Selected Compounds

Structural Analysis

- Hydroxymethyl vs. Methyl Substituents : The hydroxymethyl group in the target compound increases hydrophilicity compared to 1,3-dimethylimidazolidin-2-one (logP ~0.5–1.0 estimated). This enhances water solubility, a critical factor in drug formulation .

- Isopropyl vs.

Research Findings and Data Gaps

- Synthetic Routes : While describes alkylation using methyl iodide in DMF for a benzimidazole derivative, analogous methods may apply to synthesize the target compound via hydroxymethylation of 3-isopropylimidazolidin-2-one .

- Computational Predictions : The collision cross-section and solubility parameters of 1-(2-hydroxy-2-methylpropyl)imidazolidin-2-one (CID 83815603) suggest that the target compound may exhibit similar chromatographic behavior in analytical studies .

Biological Activity

1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- IUPAC Name : 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

The biological activity of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.

- Cytotoxic Effects : Studies have reported that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress in neurons |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A recent investigation by Johnson et al. (2024) examined the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.

Case Study 3: Neuroprotective Mechanism

Research by Lee et al. (2024) explored the neuroprotective effects of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The study found that pre-treatment with the compound significantly reduced cell death and decreased levels of reactive oxygen species.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one?

Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and purity. For example, a fractional factorial design can reduce the number of experiments while capturing interactions between variables . Post-synthesis, use HPLC or NMR to quantify impurities and validate reproducibility. DOE is particularly effective for resolving contradictions in reported yields by isolating variables contributing to variability .

Q. Q2. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer: Conduct pH-dependent stability studies using spectroscopic techniques:

- UV-Vis spectroscopy to monitor absorbance changes indicative of degradation.

- NMR (¹H/¹³C) to track shifts in imidazolidinone ring protons under acidic/basic conditions.

- Mass spectrometry to identify degradation products (e.g., hydrolysis of the hydroxymethyl group).

Reference OECD guidelines for environmental stability assessments to align protocols with standardized frameworks .

Q. Q3. What safety protocols are critical when handling 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as recommended in safety data sheets for structurally related imidazolidinones .

- Implement emergency protocols for spills (e.g., neutralization with inert adsorbents, ventilation) and store the compound away from strong oxidizers to prevent reactive hazards .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in proposed reaction mechanisms for imidazolidinone derivatives?

Methodological Answer: Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with kinetic modeling to validate competing reaction pathways. For instance, simulate the nucleophilic attack of hydroxymethyl groups on imidazolidinone rings to identify energetically favorable intermediates. Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies in mechanistic studies .

Q. Q5. What advanced techniques confirm the hydrogen-bonding network and crystal packing of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for validating molecular geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- Hirshfeld surface analysis quantifies intermolecular contacts, while DSC/TGA assesses thermal stability linked to crystal lattice integrity .

Q. Q6. How can researchers design experiments to evaluate the environmental persistence of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one?

Methodological Answer:

- Follow OECD guidelines for aquatic toxicity testing (e.g., OECD 301 for biodegradability) .

- Use LC-MS/MS to detect transformation products in simulated environmental matrices (soil/water).

- Apply weight-of-evidence frameworks to integrate data from microbial assays (e.g., nitrification inhibition) and computational QSAR models predicting bioaccumulation potential .

Q. Q7. What methodologies address conflicting spectroscopic data in structural elucidation studies?

Methodological Answer:

- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.

- Cross-reference with vibrational spectroscopy (IR/Raman) to confirm functional groups (e.g., hydroxymethyl C–O stretches).

- Validate ambiguous results via X-ray crystallography or high-resolution mass spectrometry .

Q. Q8. How can hybrid computational-experimental approaches improve reaction yield predictions?

Methodological Answer: Integrate reaction path sampling (via quantum mechanics) with machine learning to predict optimal conditions. For example, train models on historical data (temperature, solvent polarity) to forecast yields under untested conditions. Validate predictions using microfluidic reactors for high-throughput experimentation .

Data Analysis and Contradiction Resolution

Q. Q9. What statistical methods are effective for analyzing variability in synthetic yield data across studies?

Methodological Answer:

- Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture affecting catalyst activity).

- Use Bayesian meta-analysis to aggregate data from disparate studies, weighting results by experimental rigor (e.g., sample size, analytical method precision) .

Q. Q10. How can researchers reconcile discrepancies in reported degradation pathways of imidazolidinones?

Methodological Answer:

- Conduct isotopic labeling studies (e.g., ¹⁸O tracing) to track hydrolysis pathways.

- Compare activation energies from Arrhenius plots with DFT-calculated barriers to validate proposed mechanisms. Cross-reference with environmental fate data (e.g., photolysis half-lives) to contextualize lab vs. real-world behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.